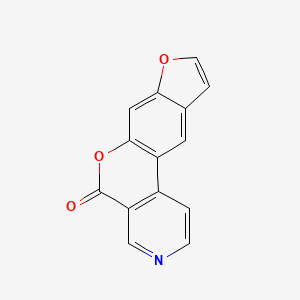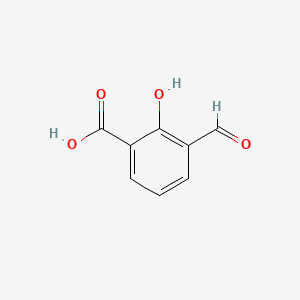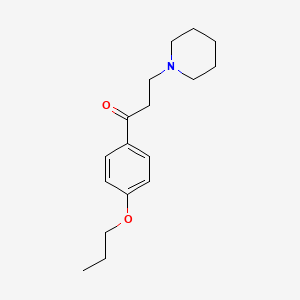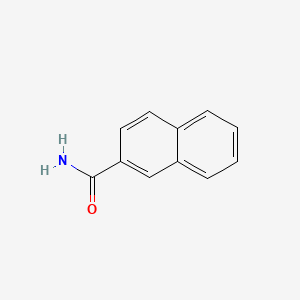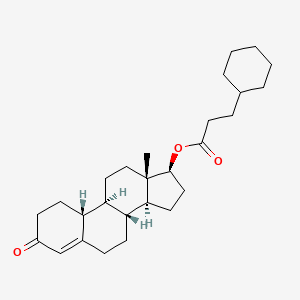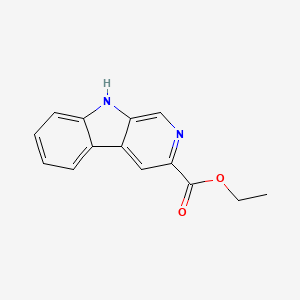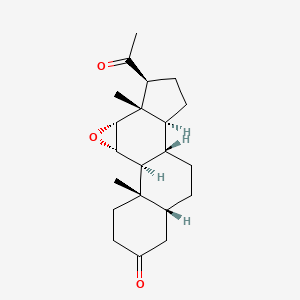
11alpha,12alpha-Epoxy-5beta-pregnane-3,20-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11alpha,12alpha-Epoxy-5beta-pregnane-3,20-dione is a 3-oxo-5beta-steroid.
Applications De Recherche Scientifique
Metabolism and Hormonal Research
Research on 11alpha,12alpha-Epoxy-5beta-pregnane-3,20-dione contributes significantly to understanding the metabolism of hormones. For instance, a study explored the metabolism of 18-OH-11-deoxycorticosterone, a mineralocorticoid hormone associated with hypertension, and its transformation into various pregnane derivatives including 11alpha,12alpha-epoxy-5beta-pregnane-3,20-dione (Bournot, Prost, & Maume, 1975). This research helps in understanding the hormonal pathways and their implications in conditions like hypertension.
Behavioral Neuroscience
In behavioral neuroscience, neuroactive steroids like 11alpha,12alpha-Epoxy-5beta-pregnane-3,20-dione have been found to affect anxiety-related behavior in rodents. A study demonstrated that certain A-ring-reduced metabolites of deoxycorticosterone and progesterone, which are likely to include 11alpha,12alpha-epoxy-5beta-pregnane-3,20-dione, could reduce anxiety-related behavior (Rodgers & Johnson, 1998). Such findings are crucial for developing new treatments for anxiety disorders.
Veterinary Endocrinology
In veterinary science, particularly in equine endocrinology, the role of various pregnane derivatives including 11alpha,12alpha-Epoxy-5beta-pregnane-3,20-dione has been studied. Research on pregnant mares indicated the presence and variation of this steroid throughout gestation, which helps in understanding reproductive physiology in horses (Atkins, Harms, Sorensen, & Fleeger, 1976).
Biochemical Analysis Techniques
Advancements in biochemical analysis techniques have been supported by studying steroids like 11alpha,12alpha-Epoxy-5beta-pregnane-3,20-dione. For instance, the synthesis and characterization of various pregnane derivatives, including 11alpha,12alpha-epoxy-5beta-pregnane-3,20-dione, have been instrumental in refining methods like gas chromatography-mass spectrometry (Derks & Drayer, 1978). These techniques are crucial for the accurate measurement and identification of hormones and metabolites in biological research.
Plant Cell Metabolism
Research involving the biotransformation of steroids by plant cell cultures, including the conversion of progesterone to various pregnanes like 11alpha,12alpha-epoxy-5beta-pregnane-3,20-dione, offers insights into the metabolic capabilities of plants (Yagen, Gallili, & Mateles, 1978). This research is beneficial for understanding plant biochemistry and for potential applications in biotechnology.
Hematology and Steroid Metabolism
A study on erythropoiesis in mice examined the role of various steroid metabolites including 11alpha,12alpha-epoxy-5beta-pregnane-3,20-dione. This research contributes to the understanding of how steroids influence red blood cell production, which is relevant in conditions like anemia and polycythemia (Fisher et al., 1977).
Endocrine Disorders
The study of 11alpha,12alpha-Epoxy-5beta-pregnane-3,20-dione also plays a role in understanding endocrine disorders. For instance, a new marker for early diagnosis of 21-hydroxylase deficiency, a congenital adrenal hyperplasia, was identified through the study of this and similar steroids (Christakoudi, Cowan, & Taylor, 2010).
Propriétés
Numéro CAS |
2111-07-1 |
|---|---|
Nom du produit |
11alpha,12alpha-Epoxy-5beta-pregnane-3,20-dione |
Formule moléculaire |
C21H30O3 |
Poids moléculaire |
330.5 g/mol |
Nom IUPAC |
(1S,2S,4R,5S,6S,9S,10S,13R,18S)-6-acetyl-5,18-dimethyl-3-oxapentacyclo[8.8.0.02,4.05,9.013,18]octadecan-15-one |
InChI |
InChI=1S/C21H30O3/c1-11(22)15-6-7-16-14-5-4-12-10-13(23)8-9-20(12,2)17(14)18-19(24-18)21(15,16)3/h12,14-19H,4-10H2,1-3H3/t12-,14+,15-,16+,17-,18+,19+,20+,21-/m1/s1 |
Clé InChI |
ZUTUSHGUIOPVJS-UICWUCEBSA-N |
SMILES isomérique |
CC(=O)[C@H]1CC[C@@H]2[C@@]1([C@@H]3[C@@H](O3)[C@H]4[C@H]2CC[C@H]5[C@@]4(CCC(=O)C5)C)C |
SMILES |
CC(=O)C1CCC2C1(C3C(O3)C4C2CCC5C4(CCC(=O)C5)C)C |
SMILES canonique |
CC(=O)C1CCC2C1(C3C(O3)C4C2CCC5C4(CCC(=O)C5)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



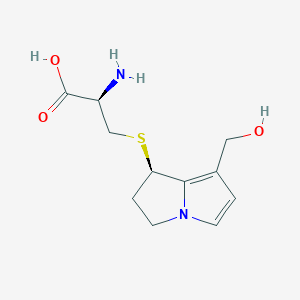
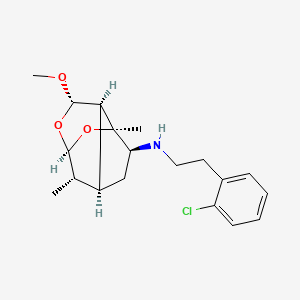
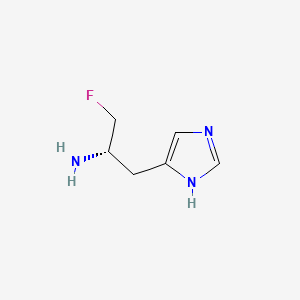
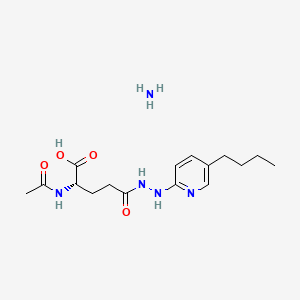
![Piperidine,4-[2-(3,4-dichlorophenoxy)ethyl]-1-pentyl-, hydrochloride (1:1)](/img/structure/B1196465.png)
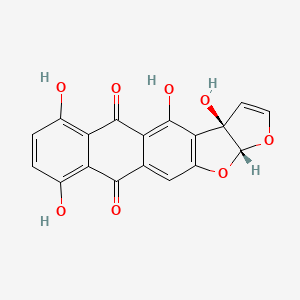
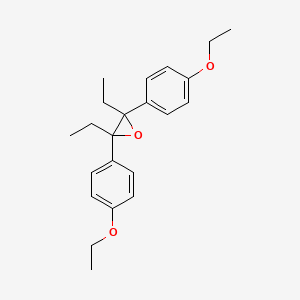
![2-Amino-6-methyldipyrido[1,2-a:3',2'-d]imidazole](/img/structure/B1196471.png)
